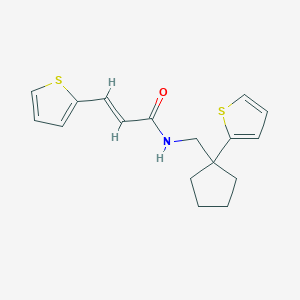

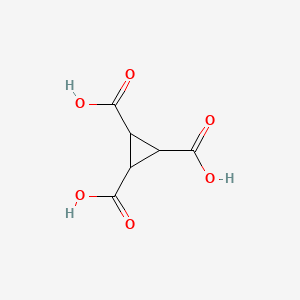

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene derivatives are widely used in organic electronics due to their excellent electronic properties . They have been used as solvent additives to boost the photovoltaic performance of polymer solar cells .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be modulated to achieve desired properties . For instance, the backbone conformation of a thiophene derivative was modulated by a TVT unit, leading to an extended conjugation length and strengthened intermolecular interaction .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, α,ω-di(thiophen-2-yl)alkanes were applied as processing solvent additives to fabricate polymer solar cells . The alkyl chain length of the α,ω-di(thiophen-2-yl)alkanes played an important role in regulating the molecular packing, orientation, and crystallinity of crystals within the blend .Physical And Chemical Properties Analysis

Thiophene derivatives exhibit unique physical and chemical properties. For instance, they have a higher boiling point and improved solubility for PC71BM . These properties make them suitable as solvent additives in the fabrication of polymer solar cells .Wissenschaftliche Forschungsanwendungen

Organic Sensitizers for Solar Cell Applications

Organic sensitizers with structures comprising thiophene units have shown promising applications in solar cells. A study detailed the synthesis of novel organic sensitizers featuring thiophene units, which, upon anchoring onto TiO2 film, demonstrated high incident photon-to-current conversion efficiency, indicating their potential in photovoltaic applications (Kim et al., 2006).

Synthesis and Structural Analysis

Research has been conducted on synthesizing and structuring determination of compounds involving thiophene and acrylamide units. For instance, a study reported the synthesis of a compound in high yield through the condensation process, providing insights into its molecular structure using NMR and X-ray diffraction (Kariuki et al., 2022).

Theoretical Studies on Electronic Properties

Theoretical studies have explored the conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid and its analogues, which are used as sensitizers in dye-sensitized solar cells. These studies provide a deep understanding of the molecular structure and its influence on photovoltaic performance (Balanay et al., 2009).

Nonlinear Optical Limiting

Designed thiophene dyes, including those with acrylonitrile groups, have shown enhanced nonlinear optical limiting suitable for optoelectronic devices. Such materials offer potential in developing protective solutions for human eyes and optical sensors against intense light sources (Anandan et al., 2018).

Corrosion Inhibition

Acrylamide derivatives have been investigated for their corrosion inhibition properties on metals in acidic solutions, showcasing their potential in material science and engineering to protect metals from corrosive environments (Abu-Rayyan et al., 2022).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-3-thiophen-2-yl-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS2/c19-16(8-7-14-5-3-11-20-14)18-13-17(9-1-2-10-17)15-6-4-12-21-15/h3-8,11-12H,1-2,9-10,13H2,(H,18,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUBEUQVNCMPCL-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C=CC2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(CNC(=O)/C=C/C2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(thiophen-2-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-4-chloro-2-[(4-fluorophenyl)-morpholin-4-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2645240.png)

![5-(3-Methoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2645250.png)

![2-[(9-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2645252.png)

![(Z)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-phenylphenyl)prop-2-enamide](/img/structure/B2645253.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2645254.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2645255.png)

![N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2645256.png)

![1-(3,4-dichlorophenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2645258.png)

![5-[(3-methylphenyl)methanesulfonyl]-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B2645261.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-ethylbutanamide](/img/structure/B2645262.png)